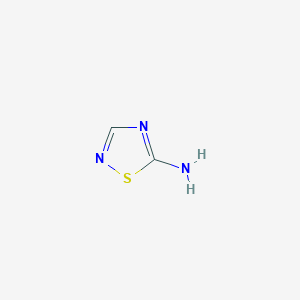

1,2,4-Thiadiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHTZTZXOKVQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302767 | |

| Record name | 1,2,4-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7552-07-0 | |

| Record name | 7552-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1,2,4-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Thiadiazol-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,2,4-Thiadiazol-5-amine. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for developing novel therapeutic agents.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing one sulfur and three nitrogen atoms, with an amine substituent at the 5-position.

Structure:

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data for the parent compound is available, other values are predicted or derived from closely related derivatives.

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃S | [1][2] |

| Molecular Weight | 101.13 g/mol | [1][2] |

| CAS Number | 7552-07-0 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 112-115 °C | [ChemBK] |

| Boiling Point (Predicted) | 238.9 ± 23.0 °C | [ChemBK] |

| Density (Predicted) | 1.495 ± 0.06 g/cm³ | [ChemBK] |

| pKa (Predicted) | 3.97 ± 0.50 | [ChemBK] |

| Solubility | Insoluble in water, soluble in organic solvents.[4] | [4] |

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically achieved through various spectroscopic techniques.

¹H NMR (DMSO-d₆, 400 MHz): For the parent compound, the following signals have been reported: δ 7.95 (s, 2H, NH₂), 7.85 (s, 1H, CH).[3]

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 101.[1][2]

Infrared (IR) Spectroscopy: The IR spectrum, typically recorded as a KBr pellet, displays characteristic absorption bands for the N-H, C-N, and C=N bonds within the molecule.[5]

Synthesis and Reactivity

Synthesis Protocols

Several synthetic routes to 5-amino-1,2,4-thiadiazoles have been reported, often involving the cyclization of thiourea or thiosemicarbazide derivatives. A general experimental protocol is outlined below.

General Procedure for the Synthesis of 5-amino-1,2,4-thiadiazole:

This protocol is based on the reaction of (E)-N'-carbamoyl-N,N-dimethylformamide with hydroxylamine-O-sulphonic acid.[3]

Materials:

-

(E)-N'-carbamoyl-N,N-dimethylformamide

-

Hydroxylamine-O-sulphonic acid

-

Anhydrous ethanol

-

Triethylamine

-

Dichloromethane

-

Methanol

-

Silica gel

Procedure:

-

A mixture of (E)-N'-carbamoyl-N,N-dimethylformamide (30 mmol) and hydroxylamine-O-sulphonic acid (33 mmol) in anhydrous ethanol (100 mL) is heated at 80 °C for 8 hours.[3]

-

After cooling to room temperature, triethylamine is added, and the mixture is stirred for 19 hours.[3]

-

The solvent is removed under reduced pressure.[3]

-

The residue is dissolved in a 9:1 mixture of dichloromethane and methanol (10 mL).[3]

-

The product is purified by silica gel column chromatography using a 5% methanol in dichloromethane solution as the eluent.[3]

-

The final product, this compound, is obtained as a white solid.[3]

Chemical Reactivity

The 1,2,4-thiadiazole ring is a versatile scaffold that can undergo various chemical transformations. The amino group at the 5-position can act as a nucleophile, allowing for further functionalization. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to introduce alkyl groups on the amino substituent.

-

Diazotization: The amino group can be diazotized and subsequently replaced by other functional groups.

-

Condensation: Reaction with aldehydes or ketones to form Schiff bases.

Biological Activity and Signaling Pathways

Derivatives of 5-amino-1,2,4-thiadiazole have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A notable mechanism of action for some amino-thiadiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[6]

Caption: Inhibition of IMP Dehydrogenase by a 5-Amino-1,2,4-thiadiazole Derivative.

This inhibition disrupts the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation. This mechanism is a key target in the development of anticancer and antiviral drugs.[6]

Experimental Workflows

The synthesis and purification of this compound and its derivatives involve a series of well-defined steps. The following diagram illustrates a typical workflow for the synthesis and purification of a 5-amino-1,2,4-thiadiazole derivative.

References

- 1. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 3. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]

- 4. cas 1063733-41-4|| where to buy N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine [chemenu.com]

- 5. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 6. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2,4-Thiadiazol-5-amine from Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathway for producing 1,2,4-thiadiazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, thiourea. The primary and most established method involves a two-step process: the formation of 2,4-dithiobiuret from thiourea, followed by its oxidative cyclization to the target compound. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this pathway, alongside a discussion of more contemporary methods for synthesizing substituted analogs.

Introduction to this compound

The 1,2,4-thiadiazole ring system is a prominent feature in a wide array of biologically active compounds. The 5-amino substituted variant, in particular, serves as a crucial building block for the development of novel therapeutic agents. Its synthesis from simple, inexpensive starting materials like thiourea is of significant interest to the pharmaceutical and chemical research communities. The synthetic route via 2,4-dithiobiuret is a classical and cost-effective approach, though careful control of reaction conditions is paramount to achieving good yields and purity.

Core Synthetic Pathway: From Thiourea to this compound

The most fundamental synthesis of this compound from thiourea is achieved through the formation and subsequent oxidative cyclization of the intermediate, 2,4-dithiobiuret.

Caption: Two-step synthesis of this compound from Thiourea.

Step 1: Synthesis of 2,4-Dithiobiuret from Thiourea

Reaction Mechanism: The formation of 2,4-dithiobiuret from thiourea typically involves the reaction of thiourea with an acylating or similar agent in a suitable solvent. A common method involves the reaction of thiourea with acetyl chloride in refluxing acetone. The reaction proceeds through the formation of an N-acylthiourea intermediate, which then reacts with a second molecule of thiourea.

Caption: Simplified mechanism for 2,4-dithiobiuret synthesis.

Experimental Protocol:

A general procedure for the synthesis of 2,4-dithiobiuret is as follows:

-

A mixture of thiourea and a suitable solvent (e.g., acetone) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

An acylating agent, such as acetyl chloride, is added dropwise to the stirred mixture.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.

-

After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Thiourea, Acetyl Chloride | Generic Method |

| Solvent | Acetone | Generic Method |

| Reaction Time | 4 hours (reflux) | Generic Method |

| Yield | ~80% | [1] |

| Melting Point | 199 °C | [1] |

Step 2: Oxidative Cyclization of 2,4-Dithiobiuret to this compound

Reaction Mechanism: The oxidative cyclization of 2,4-dithiobiuret to 5-amino-1,2,4-thiadiazole involves the formation of an N-S bond. This is typically achieved using an oxidizing agent such as hydrogen peroxide in an acidic or basic medium. The reaction conditions are critical, as different conditions can lead to the formation of byproducts, such as the disulfide dimer of the target molecule or other heterocyclic systems.[2] The mechanism is believed to proceed through the formation of a sulfenic acid intermediate, which then undergoes intramolecular cyclization with the loss of water.

Caption: Mechanism of oxidative cyclization to this compound.

Experimental Protocol:

A representative protocol for the oxidative cyclization of 2,4-dithiobiuret is as follows:

-

2,4-Dithiobiuret is dissolved in an appropriate aqueous medium (e.g., dilute sodium hydroxide solution) and cooled in an ice bath.

-

An oxidizing agent, such as a solution of hydrogen peroxide, is added dropwise to the stirred solution while maintaining a low temperature.

-

The reaction mixture is stirred for a specified duration at a controlled temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or water) to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 2,4-Dithiobiuret | [2] |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) in NaOH | [2] |

| Solvent | Water | [2] |

| Temperature | 0-10 °C | [2] |

| Yield | Moderate to good (dependent on conditions) | [2] |

| Melting Point | Not explicitly stated for monomer |

Note: The synthesis under basic conditions often yields the disulfide dimer as the major product.[2] Achieving a high yield of the monomer may require careful optimization of pH, temperature, and oxidant concentration.

Modern Synthetic Approaches

While the two-step synthesis from thiourea via dithiobiuret represents the core, classical approach, numerous modern methods have been developed for the synthesis of (primarily substituted) 5-amino-1,2,4-thiadiazoles. These methods often offer advantages such as milder reaction conditions, higher yields, and greater substrate scope.

A prominent modern strategy is the Iodine-Mediated Oxidative N-S Bond Formation . This approach is applicable to a variety of imidoyl and guanyl thiourea substrates, which can be readily prepared from thiourea derivatives.[3][4]

Caption: Iodine-mediated synthesis of substituted 5-amino-1,2,4-thiadiazoles.

Key Features of Modern Methods:

| Method | Key Features | Reference |

| Iodine-Mediated Oxidation | Transition-metal-free, mild conditions, short reaction times. | [3][4] |

| Electrochemical Synthesis | Catalyst- and oxidant-free, good to excellent yields, broad substrate scope. | [3] |

| One-Pot Syntheses | From imidates and thioureas, or isothiocyanates and amidoximes; efficient and practical. | [3] |

| H₂O₂-Mediated Synthesis | Metal-free, room temperature, uses ethanol as a green solvent. | [5] |

Characterization Data for this compound

Accurate characterization of the final product is essential. The following table summarizes key analytical data for this compound.

| Property | Data |

| Molecular Formula | C₂H₃N₃S |

| Molecular Weight | 101.13 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR | Spectral data will show characteristic peaks for the amino and thiadiazole ring protons. |

| ¹³C NMR | Spectral data will show characteristic peaks for the carbon atoms of the thiadiazole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight should be observed. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=N, and C-S bonds will be present. |

Conclusion

The synthesis of this compound from thiourea via the 2,4-dithiobiuret intermediate remains a fundamental and cost-effective method in heterocyclic chemistry. This guide has provided detailed insights into the experimental protocols and reaction mechanisms of this core pathway. For researchers and drug development professionals, understanding this foundational synthesis is crucial. Furthermore, the exploration of modern, more versatile synthetic strategies for substituted analogs opens up a vast chemical space for the design and discovery of novel therapeutic agents based on the 5-amino-1,2,4-thiadiazole scaffold. Careful selection of the synthetic route will depend on the specific substitution pattern desired, scalability, and environmental considerations.

References

- 1. viirj.org [viirj.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,2,4-Thiadiazol-5-amine: A Technical Guide

Introduction

1,2,4-Thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key component in a variety of biologically active molecules. Understanding the structural and electronic properties of this compound is paramount for its application and derivatization. Spectroscopic analysis provides a fundamental and powerful suite of tools for elucidating the molecular structure, identifying functional groups, and confirming the purity of synthesized compounds. This guide offers an in-depth overview of the core spectroscopic techniques used to characterize this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | 8.0 (s, 1H, CH) | DMSO-d₆ |

| 7.5 (s, 2H, NH₂) | DMSO-d₆ | |

| ¹³C NMR | 179.0 (C5) | DMSO-d₆ |

| 151.0 (C3) | DMSO-d₆ |

Note: NMR data can be influenced by solvent and concentration. The provided data is a representative example. Data for ¹³C NMR of the specific parent compound is sparse in the literature; values are estimated based on closely related structures and theoretical calculations.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300 - 3100 | N-H stretching (amine) | Strong, Broad |

| 1640 | N-H bending (scissoring) | Medium |

| 1550 | C=N stretching | Strong |

| 1480 | Ring stretching | Medium |

| ~850 | C-S stretching | Medium-Weak |

Source: Data derived from the NIST Chemistry WebBook. The spectrum was obtained from a solid sample prepared as a KBr pellet.[2]

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity |

| 101 | [M]⁺ (Molecular Ion) | High |

| 74 | [M - HCN]⁺ | Moderate |

| 59 | [CHNS]⁺ | Moderate |

| 46 | [NS]⁺ | Moderate |

Source: Data derived from the NIST Mass Spectrometry Data Center.[1]

Detailed Spectroscopic Analysis and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is relatively simple. A singlet around 8.0 ppm corresponds to the single proton attached to the thiadiazole ring (C3-H). A broader singlet observed around 7.5 ppm is characteristic of the two protons of the primary amine group (-NH₂). The chemical shift of the amine protons can vary significantly with solvent, concentration, and temperature due to hydrogen bonding.

-

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The 1,2,4-thiadiazole ring contains two carbon atoms. The C5 carbon, bonded to the amino group and two nitrogen atoms, is expected to be significantly deshielded, appearing at a high chemical shift (around 179.0 ppm). The C3 carbon, bonded to a hydrogen atom, appears at a lower chemical shift (around 151.0 ppm).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H spectrum. Then, set up and run the ¹³C NMR experiment. For enhanced sensitivity and structural assignment, 2D NMR experiments like HSQC and HMBC can also be performed.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Spectral Interpretation: The IR spectrum of this compound shows characteristic absorption bands. The strong, broad band in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine group. The band around 1640 cm⁻¹ is attributed to the N-H scissoring (bending) vibration. Strong absorptions corresponding to the C=N and other ring stretching vibrations of the thiadiazole heterocycle are typically observed in the 1550-1480 cm⁻¹ region. A band in the region of 850 cm⁻¹ can be assigned to the C-S stretching vibration.

-

Sample Preparation: Dry the this compound sample and high-purity potassium bromide (KBr) powder in an oven to remove moisture.

-

Grinding and Mixing: Place approximately 1-2 mg of the sample and 100-200 mg of KBr in an agate mortar and grind them together with a pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5][6]

-

Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, run the analysis on the sample pellet to obtain the infrared spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique fingerprint and valuable structural information.[7][8]

-

Fragmentation Analysis: The EI mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 101, which confirms the molecular weight of the compound.[1] The high energy of electron ionization leads to the fragmentation of the molecular ion.[8][9] Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable neutral molecules.[10] For this compound, characteristic fragment ions are observed at m/z 74, corresponding to the loss of a hydrogen cyanide (HCN) molecule, and at m/z 59, likely corresponding to the [CHNS]⁺ fragment.

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[7] The sample is vaporized by heating in a high vacuum environment.[7][11]

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[9][12] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[12]

-

Mass Analysis: Accelerate the newly formed ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.[13] It is particularly useful for analyzing compounds with conjugated systems.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in the micromolar (µM) range. Prepare a blank solution using the same solvent.[15]

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[15]

-

Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[15]

-

Data Acquisition: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[15] The resulting spectrum plots absorbance versus wavelength.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A diagram showing the relationship between spectroscopic techniques and the structural information they provide.

References

- 1. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 3. uwyo.edu [uwyo.edu]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. article.sapub.org [article.sapub.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. longdom.org [longdom.org]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

1,2,4-Thiadiazol-5-amine CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-Thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physical properties, synthesis, and potential biological significance, presenting data in a clear and accessible format for researchers and drug development professionals.

Chemical Identity and Physical Properties

This compound, also known as 5-Amino-1,2,4-thiadiazole, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Its unique structure serves as a pharmacophore in the design of various bioactive molecules.

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₂H₃N₃S |

| Molecular Weight | 101.130 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Solid (form not specified) |

| Solubility | Slightly soluble (7.6 g/L at 25 °C)[3] |

| pKa | -0.25 ± 0.10 (Predicted)[3] |

Spectroscopic Data: Spectroscopic data is essential for the structural elucidation and confirmation of this compound. The National Institute of Standards and Technology (NIST) provides mass spectrum (electron ionization) and IR spectrum data for this compound.[1][4]

Synthesis and Experimental Protocols

The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various methods. One common approach involves the oxidative cyclization of thiosemicarbazide derivatives.

General Synthetic Approach: A facile, transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation.[5] Another approach utilizes an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas to yield 3-substituted 5-amino-1,2,4-thiadiazole derivatives.[5]

Potential Biological Significance and Signaling Pathways

The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. These compounds are of particular interest as potential inhibitors of enzymes that utilize cysteine residues in their active sites.

Mechanism of Action: 1,2,4-Thiadiazoles can act as electrophilic "warheads" that target the cysteine residues of biomolecules.[6] The cysteine thiol group can react with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme.[6] This mechanism has been observed in the inhibition of enzymes such as cathepsin B and transglutaminase.[6]

Potential Signaling Pathway Involvement:

Based on the known inhibitory action of 1,2,4-thiadiazoles on cysteine proteases like cathepsins, a potential signaling pathway affected by this compound can be conceptualized. Cathepsins are involved in various cellular processes, including apoptosis. By inhibiting cathepsins, this compound could potentially modulate apoptosis.

Below is a hypothetical experimental workflow to investigate the effect of this compound on a cancer cell line, focusing on a potential anti-cancer mechanism via apoptosis induction.

Caption: Hypothetical workflow for investigating the anti-cancer mechanism of this compound.

References

- 1. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 6. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2,4-Thiadiazol-5-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Thiadiazol-5-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole scaffold is a "privileged structure," known for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.

Core Compound Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Citations |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-Amino-1,2,4-thiadiazole | [2][3] |

| CAS Number | 7552-07-0 | [2][4] |

| Molecular Formula | C₂H₃N₃S | [2][4] |

| Molecular Weight | 101.13 g/mol | [1][2] |

| Physical Form | Solid | [5] |

| Predicted pKa | -0.25 ± 0.10 | [6] |

| Predicted Solubility | 7.6 g/L in water at 25°C (slightly soluble) | [6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Data Summary | Citations |

| ¹H NMR | A synthesis yielded a product with the following characterization: (400 MHz, DMSO-d₆): δ 7.95 (s, 2H), 7.85 (s, 1H). | [5] |

| Mass Spectrometry (LC/MS) | m/z (M+1) = 102.1; retention time tR = 0.39 min (under specific analysis conditions). The NIST WebBook provides access to the electron ionization mass spectrum. | [2][5] |

| Infrared (IR) Spectroscopy | The NIST WebBook provides access to the IR spectrum of this compound as a solid (KBr pellet). | [7] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to 5-amino-1,2,4-thiadiazoles have been reported. Below is a detailed protocol adapted from a patented procedure.

Reaction: (E)-N'-carbamoyl-N,N-dimethylformamide + Hydroxylamine-O-sulfonic acid → this compound

Materials:

-

(E)-N'-carbamoyl-N,N-dimethylformamide (3.9 g, 30 mmol)

-

Hydroxylamine-O-sulfonic acid (3.7 g, 33 mmol)

-

Anhydrous ethanol (100 mL)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Combine (E)-N'-carbamoyl-N,N-dimethylformamide and hydroxylamine-O-sulfonic acid in a reaction vessel with 100 mL of anhydrous ethanol.

-

Heat the reaction mixture to 80°C with stirring for 8 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC/MS).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Dissolve the resulting residue in a 9:1 mixture of dichloromethane and methanol (10 mL).

-

Prepare a silica gel column for chromatography.

-

Purify the product by silica gel column chromatography using a dichloromethane solution containing 5% methanol as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid (yield: 1.4 g, 47%).[5]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 3. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

The Enduring Legacy of 1,2,4-Thiadiazoles: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and drug development. First described in the 19th century, this scaffold has evolved from a synthetic curiosity to a privileged structure in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1,2,4-thiadiazole compounds, offering valuable insights for researchers engaged in the pursuit of novel therapeutics.

A Glimpse into History: The Dawn of 1,2,4-Thiadiazole Chemistry

The journey of the 1,2,4-thiadiazole ring system began in the late 19th century. While early reports hinted at its existence, the first definitive synthesis is credited to Wohl and Marckwald in 1889. Their work laid the foundational stone for the exploration of this heterocyclic family. However, it was not until the mid-20th century that the synthesis and characterization of the parent 1,2,4-thiadiazole were more thoroughly investigated, paving the way for the development of a diverse array of derivatives.

A significant milestone in the history of 1,2,4-thiadiazoles was the discovery and development of Cefozopran, a fourth-generation cephalosporin antibiotic. The incorporation of a substituted 1,2,4-thiadiazole moiety at the C-7 position of the cephalosporin nucleus endowed Cefozopran with a broad spectrum of antibacterial activity, including against Pseudomonas aeruginosa. This successful clinical application solidified the importance of the 1,2,4-thiadiazole scaffold in drug design and spurred further research into its potential.

Synthetic Strategies: Building the 1,2,4-Thiadiazole Core

A variety of synthetic methodologies have been developed to construct the 1,2,4-thiadiazole ring, offering access to a wide range of substituted derivatives. One of the most common and versatile approaches is the oxidative cyclization of thioamides.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole

This protocol describes a representative synthesis of a 3,5-disubstituted-1,2,4-thiadiazole via the oxidative dimerization of a thioamide.

Materials:

-

Thiobenzamide

-

Iodine (I₂)

-

Ethanol

Procedure:

-

Dissolve thiobenzamide (1 equivalent) in ethanol.

-

To the stirred solution, add a solution of iodine (0.5 equivalents) in ethanol dropwise at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with a solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to afford 3,5-diphenyl-1,2,4-thiadiazole.

Table 1: Representative Synthetic Yields of 1,2,4-Thiadiazole Derivatives

| Entry | Starting Material | Product | Synthetic Method | Yield (%) | Reference |

| 1 | Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | Oxidative Dimerization (I₂) | 85-95 | [Generic Protocol] |

| 2 | 7-ACA derivative & (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate | Cefozopran | Multi-step synthesis | ~15-25 (overall) | [1][2] |

| 3 | Imidoyl thioureas | 3-Substituted-5-amino-1,2,4-thiadiazoles | Electro-oxidative N-S bond formation | Good to Excellent | [3] |

Biological Significance and Therapeutic Potential

1,2,4-Thiadiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds in drug discovery programs. Their therapeutic potential spans from antibacterial and antifungal agents to potent anticancer and anti-inflammatory compounds.

Antimicrobial Activity

The clinical success of Cefozopran underscores the potent antibacterial properties of 1,2,4-thiadiazole-containing molecules. The mechanism of action for β-lactam antibiotics like Cefozopran involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The unique structural features of the 1,2,4-thiadiazole moiety contribute to the compound's stability and spectrum of activity.

Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole Compounds

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Cefozopran | Pseudomonas aeruginosa | 0.5 - 4 | [1][2] |

| Various Derivatives | Staphylococcus aureus | 1.95 - 1000 | [4][5] |

| Various Derivatives | Escherichia coli | 1000 | [5] |

| Various Derivatives | Aspergillus fumigatus | 0.9 | [4] |

| Various Derivatives | Geotrichum candidum | 0.08 | [4] |

Anticancer Activity and Mechanism of Action

A growing body of research highlights the significant anticancer potential of 1,2,4-thiadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the critical pathways targeted by some 1,2,4-thiadiazole compounds is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in many types of cancer and plays a central role in regulating cell growth, metabolism, and survival. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis (programmed cell death).

Table 3: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 8b (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | MCF-7 (Breast) | 0.10 | [6] |

| 8b (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | A549 (Lung) | 0.17 | [6] |

| 8b (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | DU-145 (Prostate) | 0.83 | [6] |

| 20b (a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative) | A-549 (Lung) | 4.37 | [7] |

| 20b (a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative) | HepG-2 (Liver) | 8.03 | [7] |

| 22d (an imidazo[2,1-b][1][8][9]thiadiazole derivative) | MCF-7 (Breast) | 1.52 | [10] |

| 32a (a 1,3,4-thiadiazole hybrid) | HePG-2 (Liver) | 3.31 | [10] |

Conclusion and Future Perspectives

The 1,2,4-thiadiazole scaffold has proven to be a remarkably versatile and fruitful area of research in medicinal chemistry. From its historical roots to its current status as a key component of clinically used drugs and promising therapeutic candidates, the journey of 1,2,4-thiadiazole compounds is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved 1,2,4-thiadiazole-based drugs for the treatment of a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Amino-1,2,4-Thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The tautomeric nature of this ring system is a critical, yet often overlooked, aspect that profoundly influences its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling the tautomeric equilibrium is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles of tautomerism in 5-amino-1,2,4-thiadiazole derivatives, detailing the structural possibilities, the influence of substituents and solvents, and the key experimental and computational methodologies used for their characterization.

Core Concepts of Tautomerism in 5-Amino-1,2,4-Thiadiazole Systems

Prototropic tautomerism in 5-amino-1,2,4-thiadiazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. The primary tautomeric equilibrium in these systems is the amino-imino tautomerism.

-

Amino Tautomer: The proton resides on the exocyclic nitrogen atom, resulting in a 5-amino-1,2,4-thiadiazole structure. This form is generally considered to be the more stable tautomer in most cases.

-

Imino Tautomer: The proton is located on one of the ring nitrogen atoms, leading to a 5-imino-1,2,4-thiadiazoline structure. There are two potential imino forms, with the proton on N3 or N4.

The position of this equilibrium is a delicate balance of several factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic properties of substituents on the thiadiazole ring or the exocyclic amino group can significantly shift the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize different tautomeric forms by altering the acidity of the N-H protons and the basicity of the ring nitrogen atoms. For instance, an EWG on the exocyclic amino group can increase its acidity, potentially favoring the imino form.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Computational studies on related heterocyclic systems have shown that the relative stability of tautomers can be significantly altered when moving from the gas phase to a polar solvent. Generally, a more polar tautomer will be favored in a more polar solvent.

Quantitative Analysis of Tautomeric Equilibria

The relative populations of tautomers can be quantified using various experimental and computational techniques. The tautomeric equilibrium constant (KT) is a measure of the relative stability of the tautomers.

KT = [Imino] / [Amino]

Due to the challenges in isolating and independently characterizing the tautomers of 5-amino-1,2,4-thiadiazole derivatives, comprehensive quantitative data in the literature is scarce. However, studies on analogous heterocyclic systems provide valuable insights. The following table illustrates the type of quantitative data that can be obtained, here showing the tautomer ratios for a series of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives as determined by HPLC-MS, which can serve as a model for similar studies on 5-amino-1,2,4-thiadiazoles.[1]

| Compound | Solvent | Tautomer Ratio (Thione:Thiol) | Reference |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Mobile Phase | 97.27 : 2.73 | [1] |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione + NaHCO3 | Mobile Phase | 94.5 : 5.5 | [1] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and structural methods is often necessary for the unambiguous determination of the predominant tautomeric form and for quantifying the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. 1H, 13C, and 15N NMR chemical shifts are sensitive to the electronic environment of the nuclei and can be used to distinguish between tautomers.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 5-amino-1,2,4-thiadiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 10-20 mg/mL.

-

1H NMR: Acquire a standard 1H NMR spectrum. The chemical shift and multiplicity of the N-H protons can provide initial evidence for the predominant tautomer. In the amino form, a single signal for the NH2 protons is expected, while in the imino form, an N-H proton on the ring would be observed.

-

13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbon atoms in the thiadiazole ring, particularly the carbon bearing the amino/imino group, are indicative of the tautomeric form.

-

15N NMR: If available, 15N NMR spectroscopy provides direct information about the nitrogen atoms. The chemical shifts of the ring and exocyclic nitrogen atoms differ significantly between the amino and imino tautomers.

-

Variable Temperature (VT) NMR: In cases of rapid tautomeric exchange, VT-NMR can be employed to slow down the process and potentially resolve separate signals for each tautomer.

-

Data Analysis: Compare the experimental chemical shifts with those predicted from theoretical calculations (e.g., DFT) for each possible tautomer to aid in the assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be unambiguously determined.

Detailed Methodology:

-

Crystal Growth: Grow single crystals of the 5-amino-1,2,4-thiadiazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters. The location of hydrogen atoms can often be determined from the difference Fourier map.

-

Data Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a CCDC number for publication.

An example of the type of data obtained from a single-crystal X-ray diffraction experiment for a related heterocyclic compound, 1H-1,2,4-triazole-3,5-diamine monohydrate, is presented below.[2]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a, b, c (Å) | 3.80560 (5), 9.49424 (11), 14.01599 (15) |

| β (°) | 92.9639 (11) |

| Volume (Å3) | 505.74 (1) |

| Z | 4 |

| Radiation type | Cu Kα |

| Temperature (K) | 123 |

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the amino and imino tautomers are different. This technique can be particularly useful for studying the effects of solvent and pH on the tautomeric equilibrium.

Detailed Methodology:

-

Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the position (λmax) and intensity of the absorption bands. Changes in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium. Comparison with theoretical calculations of the electronic spectra for each tautomer can aid in interpretation.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and for predicting spectroscopic properties that can be compared with experimental data.

Detailed Methodology:

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The polarizable continuum model (PCM) is commonly used to simulate solvent effects.[3]

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities.

-

Spectroscopic Prediction: Calculate NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) for each tautomer to aid in the interpretation of experimental spectra.

-

Transition State Search: To understand the mechanism of interconversion, locate the transition state for the proton transfer between tautomers.

Conclusion

The tautomerism of 5-amino-1,2,4-thiadiazole derivatives is a fundamental aspect of their chemistry that has significant implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to characterize the predominant tautomeric form are essential for the rational design of molecules with desired properties. This guide has provided an overview of the key concepts, influencing factors, and a detailed look at the experimental and computational methodologies employed in the study of tautomerism in this important class of heterocyclic compounds. By applying a multi-faceted approach that combines spectroscopic analysis, X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of the tautomeric behavior of 5-amino-1,2,4-thiadiazole derivatives and leverage this knowledge for the development of new and improved chemical entities.

References

An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of 1,2,4-Thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and, in particular, the electrophilic substitution reactions of 1,2,4-thiadiazol-5-amine. This heterocyclic compound is a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the design and synthesis of novel drug candidates. This document summarizes the current knowledge on the reactivity of the 1,2,4-thiadiazole ring system, details of electrophilic substitution reactions, and provides experimental protocols for key transformations.

Introduction to this compound

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of the amino group at the 5-position significantly influences the electronic properties and reactivity of the ring. 5-Amino-1,2,4-thiadiazole and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules, exhibiting diverse pharmacological activities.[1]

General Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is generally considered to be electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electronic nature makes the ring system generally resistant to electrophilic attack. However, the presence of electron-donating groups, such as an amino group, can activate the ring towards electrophilic substitution.

Reactions of the 1,2,4-thiadiazole core can be broadly categorized as follows:

-

Reactions with Electrophiles: While the unsubstituted ring is unreactive, activated derivatives can undergo electrophilic substitution.

-

Reactions with Nucleophiles: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, often leading to ring-opening.

-

Reactions of Substituents: The functional groups attached to the thiadiazole ring can undergo various chemical transformations.

Electrophilic Substitution of this compound

The amino group at the 5-position is a strong activating group, directing electrophiles to the adjacent carbon atom (C3-position, if unsubstituted). However, the exocyclic amino group itself is also a nucleophilic center and can compete for the electrophile. Therefore, reaction conditions must be carefully controlled to achieve the desired substitution pattern.

Halogenation

Halogenation, particularly bromination, is a feasible electrophilic substitution reaction on activated aminothiadiazole systems. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions on similar heterocyclic systems provide valuable insights. For instance, 2-aminothiazoles can be selectively brominated at the 5-position using various reagents.[2][3]

A general workflow for the synthesis and subsequent bromination of an aminothiadiazole derivative is presented below.

Caption: General workflow for the synthesis and bromination of an aminothiazole.

Table 1: Bromination of Aminothiazole Derivatives - A Comparative Overview

| Brominating Agent | Substrate | Solvent | Temperature | Yield of C5-Bromo Product | Reference |

| N-Bromosuccinimide (NBS) | 2-Aminothiazole derivative | Acetonitrile | Room Temp. | Moderate | [3] |

| Copper(II) Bromide (CuBr₂) | 2-Aminothiazole derivative | Acetonitrile | Room Temp. | 94% | [2][3] |

| Bromine | 2-Aminothiazole | Acetic Acid | 0°C to Room Temp. | 75% | [3] |

Nitration

Sulfonation & Acylation

Electrophilic substitution reactions such as sulfonation and Friedel-Crafts acylation on the 1,2,4-thiadiazole ring are challenging due to the ring's electron-deficient nature. More commonly, reactions with sulfonyl chlorides and acyl chlorides occur at the exocyclic amino group, leading to the formation of sulfonamides and amides, respectively. These reactions are typically carried out in the presence of a base to neutralize the generated acid.

The general mechanism for the acylation of the amino group is depicted below.

Caption: Mechanism of N-acylation of this compound.

Experimental Protocols

General Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles

A common route to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of imidoyl thioureas.

Caption: Synthesis of 5-amino-1,2,4-thiadiazoles via oxidative cyclization.

Protocol: I₂-Mediated Oxidative N-S Bond Formation [6]

This method provides an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.

-

Materials:

-

Imidoyl thiourea substrate

-

Molecular iodine (I₂)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve the imidoyl thiourea (1.0 equiv) in the chosen solvent.

-

Add molecular iodine (1.1 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol for Bromination of an Aminothiazole Ring (Adapted)[2][3]

This protocol, while for a 2-aminothiazole, provides a strong starting point for the bromination of this compound.

-

Materials:

-

2-Aminothiazole derivative (or this compound)

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography.

-

Data Presentation

Table 2: Spectroscopic Data for a Representative 5-Amino-1,3,4-thiadiazole Derivative

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| 5-Amino-1,3,4-thiadiazole-2-thiol | 7.45 (s, 2H, NH₂), 13.8 (s, 1H, SH) | 165.2 (C=N), 187.5 (C=S) | 3300-3100 (NH₂), 2550 (SH), 1620 (C=N) | 133 [M]⁺ |

Note: Specific data for electrophilically substituted this compound is limited in the literature. The data presented is for a related compound to illustrate typical spectroscopic features.

Conclusion

This compound presents a complex reactivity profile. While the thiadiazole ring is inherently electron-deficient, the 5-amino group provides a site for both N-functionalization and potential activation of the ring towards electrophilic substitution. Halogenation appears to be the most feasible electrophilic aromatic substitution, while nitration and other substitutions require careful optimization to avoid side reactions. The exocyclic amino group is readily acylated and sulfonylated. Further research is needed to fully explore and quantify the electrophilic substitution reactions on the this compound ring to expand its utility as a versatile building block in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 1,2,4-Thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 1,2,4-Thiadiazol-5-amine (CAS No: 7552-07-0). Due to the limited availability of specific experimental data for this compound, this guide integrates established methodologies and regulatory guidelines for pharmaceutical compounds to provide a framework for its characterization.

Physicochemical Properties

This compound is a heterocyclic organic compound containing a thiadiazole ring, which is a common scaffold in medicinal chemistry. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 7552-07-0 | [1][2] |

| Molecular Formula | C₂H₃N₃S | [1][3] |

| Molecular Weight | 101.13 g/mol | [1][3] |

| Appearance | Solid / Powder | [4] |

| Predicted pKa | -0.25 ± 0.10 | [5] |

| LogP | 0.1203 | [2] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |

Solubility Profile

Solubility is a critical determinant of a compound's suitability for various applications, including its bioavailability in drug formulations.[6] The solubility of this compound has been quantitatively reported in one source.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Source |

| Water | 25 °C | 7.6 g/L (Slightly soluble) | [5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)

-

Shaking incubator or water bath shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method or UV/Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Agitate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant. For accurate phase separation between the dissolved and undissolved compound, either centrifuge the sample and collect the supernatant or filter it through a syringe filter.[8]

-

Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.[8]

-

Perform the experiment in triplicate to ensure reproducibility.

Stability Profile

Recommended Stability Testing Protocol

A comprehensive stability program should include long-term, intermediate, and accelerated testing to establish a re-test period or shelf-life.[9]

Stress Testing: Before initiating formal stability studies, stress testing should be conducted to understand the intrinsic stability of the molecule. This involves exposing the compound to harsh conditions (e.g., high heat, oxidation, acid/base hydrolysis, photolysis) to identify likely degradation products and establish stability-indicating analytical methods.[13]

Formal Stability Studies: At least three batches of the API should be evaluated.[13] The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[12]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][12] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[14] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[9][12] |

Attributes to be Tested: The testing protocol should monitor attributes susceptible to change during storage, including:

-

Physical: Appearance, color, particle size.

-

Chemical: Assay, degradation products (impurities), moisture content.[11][12]

-

Microbiological: If applicable.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, potential routes can be inferred based on the chemical structure and data from related heterocyclic compounds. Thiadiazole rings can be susceptible to thermal and oxidative stress.[15][16]

Potential Degradation Routes under Stress Conditions:

-

Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation, which could lead to the formation of S-oxides or ring-opening.

-

Hydrolysis: The amino group or the ring itself may be susceptible to hydrolysis under extreme pH conditions, potentially leading to ring cleavage.

-

Thermal Decomposition: At high temperatures, the molecule could fragment, evolving gases such as sulfur dioxide (SO₂), nitrogen oxides (NOx), and carbon dioxide (CO₂).[16][17]

References

- 1. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. 5-Amino-1,2,4-thiadiazole - Safety Data Sheet [chemicalbook.com]

- 11. rwandafda.gov.rw [rwandafda.gov.rw]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. akjournals.com [akjournals.com]

Quantum Chemical Insights into 1,2,4-Thiadiazole Structures: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this five-membered ring, containing sulfur and nitrogen atoms, allows for diverse substitutions, leading to a broad chemical space for drug design and development. Understanding the structural and electronic properties of 1,2,4-thiadiazole derivatives at a quantum mechanical level is paramount for rational drug design, enabling the prediction of molecular geometries, reactivity, and potential interactions with biological targets. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in the study of 1,2,4-thiadiazole structures, offering valuable insights for researchers in the field of drug discovery.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to investigate the electronic structure and properties of molecules. Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying systems of pharmaceutical interest due to its excellent balance between computational cost and accuracy.

Key molecular properties that can be elucidated through DFT calculations for 1,2,4-thiadiazole derivatives include:

-

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity and its propensity to engage in intermolecular interactions.

-

Spectroscopic Properties: Prediction of infrared (IR), Raman, and UV-Vis spectra, which can be used to corroborate experimental findings and aid in the structural elucidation of newly synthesized compounds.

-

Thermodynamic Properties: Calculation of parameters such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the stability and reactivity of molecules.

Experimental Protocols: A Computational Approach

The following section outlines a typical workflow for performing quantum chemical calculations on 1,2,4-thiadiazole derivatives. This protocol is based on methodologies frequently reported in the scientific literature.

Molecular Structure Preparation

The initial step involves building the 3D structure of the 1,2,4-thiadiazole derivative of interest. This can be accomplished using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

Geometry Optimization

To find the most stable conformation of the molecule, a geometry optimization is performed. This is a crucial step as the accuracy of all subsequent calculations depends on having an accurate molecular geometry.

-

Method: Density Functional Theory (DFT) is the most commonly employed method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is frequently used as it provides a good description of the electronic structure for molecules containing heteroatoms. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding.

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed at the same level of theory. This serves two primary purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Calculation of Thermodynamic Properties and Vibrational Spectra: The output of the frequency calculation provides thermodynamic data (enthalpy, entropy, Gibbs free energy) and the vibrational frequencies that can be used to simulate the IR and Raman spectra.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule. This includes:

-

HOMO and LUMO Energies: These are key indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The energy gap between them provides an indication of the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

Software

The Gaussian suite of programs is a widely used software package for performing these types of quantum chemical calculations.

Data Presentation: Calculated Properties of 1,2,4-Thiadiazole Derivatives

Quantum chemical calculations generate a vast amount of quantitative data. The following tables summarize key calculated parameters for a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, alongside their experimentally determined anticancer activities.[1] This allows for a direct comparison of theoretical descriptors with biological outcomes.

| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) |

| 8a | Phenyl | 5.3 ± 1.23 | 8.2 ± 1.13 | 11.5 ± 6.49 | 4.8 ± 0.64 |

| 8b | 3,4,5-Trimethoxyphenyl | 0.10 ± 0.084 | 0.43 ± 0.042 | 0.33 ± 0.035 | 0.21 ± 0.021 |

| 8c | 4-Chlorophenyl | 0.21 ± 0.028 | 0.36 ± 0.021 | 0.42 ± 0.049 | 0.28 ± 0.028 |

| 8d | 4-Fluorophenyl | 0.28 ± 0.035 | 0.41 ± 0.042 | 0.37 ± 0.042 | 0.32 ± 0.035 |

| 8e | 4-Nitrophenyl | 0.36 ± 0.049 | 0.52 ± 0.063 | 0.44 ± 0.056 | 0.41 ± 0.049 |

| 8g | 3,4-Dichlorophenyl | 0.18 ± 0.014 | 0.25 ± 0.021 | 0.21 ± 0.028 | 0.23 ± 0.021 |

| 8i | 2,4-Dichlorophenyl | 0.25 ± 0.028 | 0.31 ± 0.028 | 0.28 ± 0.035 | 0.27 ± 0.028 |

| Etoposide | (Standard) | 2.14 ± 0.49 | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.04 ± 0.98 |

Table 1: In vitro anticancer activity (IC₅₀ in µM) of 1,2,4-thiadiazole-1,2,4-triazole derivatives against four human cancer cell lines.[1]

| Parameter | 1,2,4-Thiadiazole (Parent) |

| Bond Lengths (Å) | |

| S1-N2 | 1.65 |

| N2-C3 | 1.32 |

| C3-N4 | 1.39 |

| N4-C5 | 1.32 |

| C5-S1 | 1.72 |

| Bond Angles (°) | |

| C5-S1-N2 | 88.0 |

| S1-N2-C3 | 112.0 |

| N2-C3-N4 | 118.0 |

| C3-N4-C5 | 104.0 |

| N4-C5-S1 | 118.0 |